(2-Iodo-4-nitrophenyl)methanamine
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Overview
Description
(2-Iodo-4-nitrophenyl)methanamine is an organic compound with the molecular formula C7H7IN2O2 It is a derivative of benzene, where the benzene ring is substituted with an iodine atom at the 2-position, a nitro group at the 4-position, and a methanamine group at the 1-position
Preparation Methods
The synthesis of (2-Iodo-4-nitrophenyl)methanamine typically involves a multi-step process. One common method includes the nitration of iodobenzene to introduce the nitro group, followed by the introduction of the methanamine group through a series of reactions. The general steps are as follows:
Nitration: Iodobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-iodo-4-nitrobenzene.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Chemical Reactions Analysis
(2-Iodo-4-nitrophenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The amine group can be oxidized to a nitroso or nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: The compound can undergo coupling reactions with diazonium salts to form azo compounds.
Scientific Research Applications
(2-Iodo-4-nitrophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of (2-Iodo-4-nitrophenyl)methanamine depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. In medicinal chemistry, the compound may interact with specific molecular targets, such as proteins or nucleic acids, to exert its therapeutic effects. The exact pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
(2-Iodo-4-nitrophenyl)methanamine can be compared with other similar compounds, such as:
(2-Bromo-4-nitrophenyl)methanamine: Similar structure but with a bromine atom instead of iodine. It may have different reactivity and biological activity due to the difference in halogen atoms.
(2-Iodo-4-aminophenyl)methanamine: Similar structure but with an amino group instead of a nitro group. This compound may have different chemical properties and applications.
(2-Iodo-4-nitrophenyl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.
Properties
Molecular Formula |
C7H7IN2O2 |
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Molecular Weight |
278.05 g/mol |
IUPAC Name |
(2-iodo-4-nitrophenyl)methanamine |
InChI |
InChI=1S/C7H7IN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H,4,9H2 |
InChI Key |
GLDNHLZONBDSDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)CN |
Origin of Product |
United States |
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